Dihydromethysticin
Overview
Description
Dihydromethysticin is a bioactive kavalactone found in the kava plant (Piper methysticum). It is one of the six major kavalactones responsible for the pharmacological activity of kava extracts . This compound has been studied for its various biological effects, including analgesic, anticonvulsant, and anxiolytic properties .
Mechanism of Action
Target of Action
Dihydromethysticin, a major kavalactone found in the kava plant, primarily targets the GABA A receptors and monoamine oxidase B . It also has marked activity on the induction of CYP3A23 .
Mode of Action
This compound acts as a positive allosteric modulator of the GABA A receptors . This means it enhances the effect of GABA at the receptor by increasing the receptor’s response to GABA. It also acts as a reversible inhibitor of monoamine oxidase B , an enzyme that breaks down monoamine neurotransmitters in the brain.
Biochemical Pathways
This compound affects several biochemical pathways. It blocks voltage-gated sodium ion channels and reduces excitatory neurotransmitter release due to blockade of calcium ion channels . It also shows affinity for CB₁ receptors within the endocannabinoid system . Furthermore, it suppresses the synthesis of the eicosanoid thromboxane A2, which antagonizes GABA A receptor function .
Pharmacokinetics
It is known that kavalactones, including this compound, exhibit a large volume of distribution with extensive tissue affinity and adequate mean residence time . Their lipophilic nature allows them to remain in the lipid membrane and potentially influence a variety of cell surface receptors .
Result of Action
In vitro, this compound possesses analgesic , anticonvulsant , and anxiolytic effects . These effects are likely due to its interaction with GABA A receptors and inhibition of monoamine oxidase B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, both this compound and methysticin induce the hepatic enzyme CYP1A1, which increases the amount of the very highly carcinogenic benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide in the body (via the metabolism of benzo[a]pyrene) and may be responsible for some of the toxic effects associated with kava consumption . This suggests that the presence of certain environmental pollutants could potentially exaggerate the carcinogenicity and toxicity of these compounds .
Biochemical Analysis
Biochemical Properties
Dihydromethysticin has marked activity on the induction of CYP3A23 . It also induces the hepatic enzyme CYP1A1, which increases the amount of the very highly carcinogenic benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide in the body (via the metabolism of benzo[a]pyrene) .
Cellular Effects
In vitro, this compound possesses analgesic, anticonvulsant, and anxiolytic effects . It has been found to act as a GABA A receptor positive allosteric modulator . It also has marked activity on the induction of CYP3A23 .
Molecular Mechanism
This compound acts as a GABA A receptor positive allosteric modulator and as a reversible inhibitor of monoamine oxidase B . It also induces the hepatic enzyme CYP1A1 .
Temporal Effects in Laboratory Settings
The efficacy of this compound as an active kava phytochemical for prophylaxis of tobacco carcinogen nicotine-derived nitrosamine ketone (NNK)-induced mouse lung carcinogenesis was found to be dependent on the timing of this compound gavage ahead of NNK insult .
Metabolic Pathways
This compound undergoes demethylenation, oxidation, hydroxylation, glucuronidation, glutathionylation, and methylation as primary metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydromethysticin can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves the extraction of kava root followed by purification processes. The kava root is typically ground and subjected to solvent extraction to isolate the kavalactones. The extract is then purified using techniques such as chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dihydromethysticin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dihydromethysticin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of kavalactones.
Biology: Investigated for its effects on biological systems, including its analgesic, anticonvulsant, and anxiolytic properties.
Medicine: Studied for its potential therapeutic applications in treating anxiety, pain, and convulsions.
Industry: Used in the formulation of dietary supplements and herbal remedies
Comparison with Similar Compounds
Dihydromethysticin shares similarities with other kavalactones, such as:
Methysticin: Similar in structure and pharmacological properties, both act as positive allosteric modulators of GABA A receptors.
Dihydrokavain: Similar to this compound in its sedative effects, but has distinct chemical properties and reactivity.
This compound is unique in its specific combination of pharmacological effects and its ability to modulate multiple molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWXFIBHXYNFM-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314143 | |
Record name | (+)-Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19902-91-1 | |
Record name | (+)-Dihydromethysticin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydromethysticin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydromethysticin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+)-Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROMETHYSTICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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